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(R)-(+)-Ethyl Leucate

wine aroma chemistry enantiomeric distribution chiral natural products

(R)-(+)-Ethyl Leucate, systematically named ethyl (2R)-2-hydroxy-4-methylpentanoate, is an enantiopure chiral ester (C₈H₁₆O₃, MW 160.21 g/mol) bearing a single stereogenic center at the C-2 position. It is the ethyl ester of (R)-leucic acid (D-leucic acid) and exists as a colorless liquid at ambient temperature with a computed XLogP3-AA of 1.6 and one hydrogen bond donor.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 60856-83-9
Cat. No. B138008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-Ethyl Leucate
CAS60856-83-9
Synonyms(2R)-2-Hydroxy-4-methylpentanoic Acid Ethyl Ester;  Ethyl (R)-2-Hydroxyisocaproate;  Ethyl D-Leucate; 
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(C)C)O
InChIInChI=1S/C8H16O3/c1-4-11-8(10)7(9)5-6(2)3/h6-7,9H,4-5H2,1-3H3/t7-/m1/s1
InChIKeyQRHOWVDPHIXNEN-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-Ethyl Leucate (CAS 60856-83-9): Chiral Hydroxy Ester Identity and Procurement-Relevant Structural Features


(R)-(+)-Ethyl Leucate, systematically named ethyl (2R)-2-hydroxy-4-methylpentanoate, is an enantiopure chiral ester (C₈H₁₆O₃, MW 160.21 g/mol) bearing a single stereogenic center at the C-2 position [1]. It is the ethyl ester of (R)-leucic acid (D-leucic acid) and exists as a colorless liquid at ambient temperature with a computed XLogP3-AA of 1.6 and one hydrogen bond donor [1]. The compound is naturally occurring as the dominant enantiomeric form in wine and sake fermentation products and serves as a chiral building block for pheromone synthesis, as well as a reference standard for enantioselective analytical method development [2].

Chiral Identity Enantiopure (R) form matching natural abundance in wine and fermentation contexts
Analytical Workflow Suitable for enantioselective GC method development and chiral reference standard calibration
Synthesis Context Designated precursor for (R)-(+)-ipsenol in structure-activity studies requiring the unnatural antipode

Why Racemic Ethyl Leucate or (S)-(-)-Ethyl Leucate Cannot Substitute for (R)-(+)-Ethyl Leucate Without Consequence


The two enantiomers of ethyl leucate and their racemic mixture exhibit quantifiably divergent olfactory potency, sensory enhancement behavior, and natural occurrence patterns that preclude casual interchange in flavor research, chiral synthesis, or analytical reference applications. In wine, the R enantiomer is the exclusive form detected in white wines and constitutes approximately 95% of the total ethyl leucate in red wines, while the S form appears only in trace amounts that increase with aging [1]. The S enantiomer displays an olfactory threshold less than half that of the R form (55 vs. 126 μg/L) and provides a 4.5-fold fruity aroma enhancement factor compared to the R form's 2.2-fold enhancement, meaning blind substitution with racemate or the opposite enantiomer would unpredictably alter sensory outcomes [1]. In stereospecific synthesis, the choice of enantiomer dictates the absolute configuration of the final pheromone product, with only the S-derived ipsenol showing biological activity [2]. These documented, measurable divergences establish that procurement decisions must be enantiomer-specific and application-grounded.

1
Sensory Behavior Divergence
Using (S)-(-)-ethyl leucate or the racemate unpredictably alters olfactory thresholds and enhancement factors; documented 2.3-fold shift in detection potency and 2-fold difference in fruity aroma amplification may invalidate sensory panel data.
2
Synthetic Outcome Reversal
Substitution yields the opposite ipsenol antipode: (R)-(+)-ethyl leucate specifically generates the biologically inactive (R)-(+)-ipsenol, not the active natural pheromone; stereochemical integrity cannot be recovered downstream.
3
Natural Distribution Mismatch
Racemic or (S)-enriched material does not replicate the native enantiomeric ratio of white wines (100% R) or red wines (95:5 R:S), compromising authenticity claims in flavor reconstitution research.

(R)-(+)-Ethyl Leucate: Quantified Differentiation Evidence Against (S)-(-)-Ethyl Leucate and Racemic Ethyl Leucate


Enantioselective Natural Occurrence: R Form Is the Exclusive Enantiomer in White Wines and the Dominant Form in Red Wines

Chiral gas chromatography (γ-cyclodextrin) analysis of 55 commercial wines revealed that white wines contained exclusively the R enantiomer, whereas red wines contained both enantiomers in an average R:S ratio of 95:5 (m/m) with a mean total concentration of ~400 μg/L [1]. The S form was detectable only in red wines, with the highest S levels found in the oldest samples, indicating age-dependent racemization or enantioselective formation [1]. This establishes that (R)-(+)-ethyl leucate is the naturally dominant and, in white wine, the sole enantiomeric form, directly contrasting with the racemate (CAS 10348-47-7) or the S enantiomer (CAS 60856-85-1) which would not replicate natural wine composition.

Enantiomeric Distribution
Head-to-head
R:S ratio = 95:5 (Red wines)
100% R in white wines; S form undetectable
Supports natural enantiomer ratio studies
Chiral GC data; n=55 commercial wines
wine aroma chemistry enantiomeric distribution chiral natural products flavor authenticity

Olfactory Threshold Divergence: R Enantiomer Requires 2.3× Higher Concentration for Detection Than S Enantiomer

In hydroalcoholic solution (12% ethanol, pH 3.5), the olfactory detection threshold of (R)-ethyl leucate was determined to be 126 μg/L, compared to 55 μg/L for the S enantiomer—a factor of 2.29× higher (i.e., the S form is over twice as potent) [1]. Notably, the 95:5 (m/m) R:S mixture exhibited a threshold of 51 μg/L, lower than either pure enantiomer alone, demonstrating a synergistic perceptual interaction [1]. This means the procurement of (R)-(+)-ethyl leucate versus (S)-(-)-ethyl leucate or the racemate yields fundamentally different olfactory detection behavior.

Olfactory Threshold
Head-to-head
126 µg/L (R) vs 55 µg/L (S)
2.3× higher threshold for R enantiomer
Olfactory potency calibration context
12% ethanol, pH 3.5 model wine
olfactory threshold sensory science enantiospecific aroma flavor chemistry

Fruity Aroma Enhancement Factor: S Enantiomer Is 2× More Potent Than R Enantiomer in Amplifying Perceived Fruity Character

When hydroalcoholic solutions were supplemented with each enantiomer at their average red wine concentrations, the fruity character was perceived at concentrations 2.2× lower for the R enantiomer supplement, 4.5× lower for the S enantiomer supplement, and 2.5× lower for the 95:5 R:S mixture supplement, all relative to unsupplemented hydroalcoholic solution [1]. The S enantiomer thus provides approximately double the aroma enhancement potency of the R enantiomer (4.5× vs. 2.2×). Sensory profiles further associated this compound specifically with blackberry and fresh fruit descriptors [1].

Aroma Enhancement
Head-to-head
R: 2.2× | S: 4.5×
S form provides ~2× greater amplification of fruity character
Flavor modulation study context
Hydroalcoholic matrix; sensory panel
aroma enhancement perceptive interaction sensory synergism flavor modulation

Stereodivergent Pheromone Synthesis: (R)-(+)-Ethyl Leucate Yields the Biologically Inactive Ipsenol Antipode

Mori (1976) established that (S)-(+)-leucine is converted via the corresponding ethyl leucate to (S)-(-)-ipsenol, the naturally occurring aggregation pheromone of Ips bark beetles, while the antipodal (R)-(+)-leucine yields (R)-(+)-ipsenol [1]. Critically, only the natural (S)-(-)-enantiomer of ipsenol was found to be biologically active on Ips grandicollis [1]. Therefore, (R)-(+)-ethyl leucate specifically produces the unnatural, biologically inactive (R)-(+)-ipsenol, whereas (S)-(-)-ethyl leucate (CAS 60856-85-1) is required to access the bioactive natural pheromone [1]. This stereochemical divergence is absolute and governs the entire downstream synthetic utility.

Pheromone Synthesis
Head-to-head
(R)-leucate → (R)-(+)-ipsenol
Unnatural antipode; biologically inactive on Ips grandicollis
Stereospecific probe application context
Synthetic route; Mori 1976
ipsenol pheromone asymmetric synthesis bark beetle semiochemicals chiral building block

Matrix-Dependent Perception Threshold: Ethyl Leucate Perception Threshold Triples When Moving from Model Wine to Dearomatized Red Wine

Falcao et al. (2012) identified ethyl leucate for the first time in red and white table wines as a compound directly associated with a 'fresh blackberry' aroma descriptor [1]. The perception threshold of ethyl leucate was determined to be 300 μg/L in model wine solution (12% ethanol, pH 3.5), but rose to 900 μg/L in dearomatized red wine—a 3-fold increase attributable to matrix effects [1]. The average concentration across wines was ~400 μg/L, meaning the compound exceeds its perception threshold in model wine but falls below it in the more complex red wine matrix, explaining why its sensory contribution is described as enhancing rather than character-defining [1]. Sensory omission tests confirmed a perceptive interaction with ethyl butanoate [1].

Matrix Effect
Cross-study
300 µg/L vs 900 µg/L
3.0× threshold increase in dearomatized red wine vs. model wine
Matrix-matched dosing review context
Blackberry aroma descriptor; Falcao et al. 2012
matrix effect perception threshold wine aroma blackberry flavor

Evidence-Backed Application Scenarios Where (R)-(+)-Ethyl Leucate (CAS 60856-83-9) Is the Specifically Indicated Procurement Choice


Authentic Wine Aroma Reconstitution and Enantiomer-Specific Flavor Research

(R)-(+)-ethyl leucate is the only enantiomer that replicates the natural enantiomeric composition of white wines (100% R form) and the dominant 95:5 R:S ratio characteristic of red wines [1]. Researchers conducting aroma reconstitution experiments, sensory omission tests, or chiral authenticity profiling of wine must procure the R enantiomer specifically; racemic ethyl leucate would introduce an unnatural 50:50 enantiomeric distribution, and (S)-(-)-ethyl leucate would represent a compound present at only trace levels in wine [1]. The documented blackberry and fresh fruit sensory descriptors associated with this compound [2] further support its use in targeted flavor chemistry investigations of Bordeaux-style red wines.

Enantioselective Analytical Method Development and Chiral Reference Standard

The quantitative enantiomeric distribution data established by chiral GC (γ-cyclodextrin) [1] make (R)-(+)-ethyl leucate an essential reference standard for developing and validating enantioselective analytical methods for fermented beverages. Its distinct olfactory threshold (126 μg/L) and the documented synergistic threshold reduction with the S enantiomer (51 μg/L for 95:5 mixture) [1] provide calibration benchmarks for GC-olfactometry and chiral GC-MS method validation. Procurement of the pure R enantiomer as a certified reference material enables accurate quantification of enantiomeric ratios in research and quality control settings.

Synthesis of (R)-(+)-Ipsenol and Structure-Activity Studies of Ips Bark Beetle Pheromones

The Mori (1976) synthetic route establishes (R)-(+)-ethyl leucate as the direct precursor to (R)-(+)-ipsenol, the unnatural antipode of the Ips bark beetle aggregation pheromone [3]. This specific application is indicated when researchers require the (R)-ipsenol enantiomer for comparative bioassay studies, structure-activity relationship investigations, or as a negative control against the biologically active natural (S)-(-)-ipsenol. The stereochemical fidelity of the leucine-to-ethyl leucate-to-ipsenol sequence means that only (R)-(+)-ethyl leucate (CAS 60856-83-9), and not its enantiomer or racemate, can deliver the desired (R)-(+)-ipsenol product [3].

Matrix-Dependent Sensory Threshold Studies and Flavor Formulation Optimization

The 3-fold difference in perception threshold between model wine (300 μg/L) and dearomatized red wine (900 μg/L) [2] positions (R)-(+)-ethyl leucate as a valuable probe compound for studying matrix effects on aroma compound perception. Flavor formulators developing fruit-flavored beverages can use the R enantiomer's documented threshold data and its synergistic interaction with ethyl butanoate [2] to model dosing strategies that account for matrix-dependent potency shifts, ensuring that the compound is deployed at concentrations appropriate to the complexity of the target beverage system.

Application
Selection Property
Validation Focus
Wine Aroma Reconstitution
Native enantiomeric form (100% R white, 95:5 R:S red)
Enantiomeric ratio authentication
Chiral Analytical Method Dev.
Enantiomer-specific retention and threshold response
Detection threshold calibration
(R)-(+)-Ipsenol Synthesis
Stereospecific precursor to unnatural ipsenol antipode
Stereocenter integrity verification
Matrix-Dependent Perception Studies
3.0× context-dependent threshold shift potency
Environmental matrix-response modeling
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